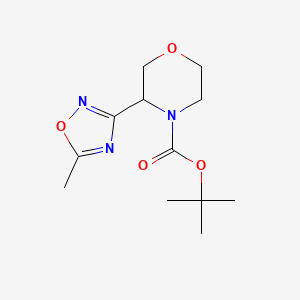![molecular formula C11H13ClN2 B1378813 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride CAS No. 1461705-73-6](/img/structure/B1378813.png)
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride, also known as CPAMB, is an organic compound that is used in various scientific applications. It is a white crystalline solid that can be synthesized in the laboratory. CPAMB is used in a variety of research fields, including chemistry, biochemistry, and physiology. It is also used in laboratory experiments to investigate the effects of drugs on the body.
科学的研究の応用
Photoinduced Intramolecular Charge Transfer
Research into the photochemical behavior of related compounds, such as trans-4-(N-arylamino)stilbenes, has revealed that the presence of certain substituents can lead to the formation of twisted intramolecular charge transfer (TICT) states. These findings highlight the complex interplay between molecular structure and photochemical properties, offering insights into the design of molecules with tailored photochemical behaviors for applications in materials science and photophysics (Yang et al., 2004).
Antiviral Activity
Cyclopropylamino-linking diarylpyrimidines, featuring a cyclopropylamino group, have been synthesized and evaluated for their anti-HIV activity. Some compounds in this series exhibited moderate to potent activities against wild-type HIV-1, highlighting the potential of cyclopropylamino-containing compounds in the development of new antiviral therapies (Liu et al., 2014).
Intermediate Synthesis for Drug Development
The synthesis of important intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors demonstrates the utility of compounds related to 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride in the pharmaceutical industry. These intermediates are crucial for the development of therapies targeting HIV (Ju Xiu-lia, 2015).
In Vitro Cytotoxic Studies
The exploration of derivatives, such as 4-((E)-2-benzylidenehydrazinyl)benzonitriles, for their in vitro cytotoxicity against cancer cell lines, underscores the potential of these compounds in cancer research. These studies aim to identify new therapeutic agents capable of targeting specific cancer cells with minimal side effects (Tripathi et al., 2019).
Novel Synthesis Methods for Antiviral Intermediates
The development of efficient synthesis methods for intermediates like Rilpivirine showcases the importance of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride and related compounds in streamlining the production of antiviral drugs. These methods highlight the advancements in synthesis strategies that can lead to cost-effective and scalable production of pharmaceuticals (Chapala et al., 2021).
特性
IUPAC Name |
4-[(cyclopropylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRLKXDFMSGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)


![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)



![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)


![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)